molecular formula C20H19ClN4O3S3 B2357774 N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 565429-55-2

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2357774
CAS RN: 565429-55-2
M. Wt: 495.03
InChI Key: NURHLBAXXGITBR-UHFFFAOYSA-N
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Description

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H19ClN4O3S3 and its molecular weight is 495.03. The purity is usually 95%.
BenchChem offers high-quality N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide belongs to a class of substances that have been synthesized and studied for various applications in scientific research. The synthesis and chemical properties of similar thiadiazole derivatives have been explored, demonstrating methods for creating 3,5-disubstituted 1,2,4-thiadiazoles through reactions of thioamides with electrophilic reagents, offering pathways to design and synthesize related compounds with potentially unique biological activities (Takikawa et al., 1985).

Biological and Pharmacological Activities

Various thiadiazole derivatives, including structures related to N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, have been synthesized and evaluated for their biological and pharmacological activities. For instance, studies have highlighted the synthesis of novel cyclic systems based on [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes, showing significant cytotoxicity against human cancer cell lines (Adhami et al., 2014). This indicates the potential of thiadiazole derivatives in developing new therapeutic agents.

Analytical Applications

Thiadiazole derivatives have also found applications in analytical chemistry. For instance, N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide was utilized as a selective sensing material in constructing a new chromium ion-selective electrode, demonstrating the versatility of thiadiazole derivatives in creating sensitive and selective sensors for environmental and analytical applications (Hajiaghababaei et al., 2016).

Anticancer Research

Research into thiadiazole derivatives has also extended into the field of anticancer drug development. Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has shown promising in vitro anticancer activity against several human cancer cell lines, suggesting the potential of thiadiazole-based compounds in cancer therapy (Tiwari et al., 2017).

properties

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S3/c21-16-7-3-14(4-8-16)13-29-20-24-23-19(30-20)22-18(26)15-5-9-17(10-6-15)31(27,28)25-11-1-2-12-25/h3-10H,1-2,11-13H2,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURHLBAXXGITBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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